Product packaging for 9-(2-Methoxyphenyl)acridine(Cat. No.:CAS No. 143223-11-4)

9-(2-Methoxyphenyl)acridine

Cat. No.: B12551471
CAS No.: 143223-11-4
M. Wt: 285.3 g/mol
InChI Key: MVWULSRTGYHNNN-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenyl)acridine (CAS Number: 143223-11-4) is a synthetic acridine derivative with a molecular formula of C20H15NO and a molecular weight of 285.34 g/mol . Acridine derivatives represent a privileged scaffold in medicinal chemistry and are extensively investigated for their potent biological activities, particularly in oncology research . The planar tricyclic structure of the acridine core allows this class of compounds to intercalate into DNA , inserting between base pairs of the double helix . This interaction can disrupt DNA replication and transcription, and more importantly, inhibit key enzymes like topoisomerase I and II , leading to DNA damage and apoptosis in cancer cells . Specific 9-anilinoacridine derivatives, which share structural similarities with this compound, are known to form ternary complexes where the acridine moiety intercalates into DNA and the aniline ring interacts with the enzyme, stabilizing the DNA-cleavage complex and preventing re-ligation . Beyond their core interaction with DNA and topoisomerases, acridine derivatives are being studied for a wide range of other molecular targets. Research indicates potential mechanisms such as telomerase inhibition , induction of oxidative stress, and modulation of various cellular signaling pathways . The structural flexibility of the acridine ring enables synthetic modification to develop new derivatives with enhanced efficacy and selectivity, making them a valuable chemical tool for probing biological processes . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO B12551471 9-(2-Methoxyphenyl)acridine CAS No. 143223-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143223-11-4

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

9-(2-methoxyphenyl)acridine

InChI

InChI=1S/C20H15NO/c1-22-19-13-7-4-10-16(19)20-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)20/h2-13H,1H3

InChI Key

MVWULSRTGYHNNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Overview of Acridine Core Structure and Its Significance in Chemical Sciences

The acridine (B1665455) molecule is a tricyclic aromatic compound with the chemical formula C₁₃H₉N. numberanalytics.comwikipedia.org Structurally, it resembles anthracene, but with a nitrogen atom replacing one of the central carbon-hydrogen (CH) groups. numberanalytics.comwikipedia.org This substitution of a nitrogen atom into the planar, fused three-ring system is fundamental to acridine's unique chemical properties and its significance in various scientific fields. numberanalytics.comnumberanalytics.com

First isolated from coal tar in the 19th century, acridine is a weakly basic compound, a property it shares with related nitrogen heterocycles like pyridine (B92270) and quinoline. wikipedia.org The presence of the nitrogen atom creates a degree of electron deficiency in the ring system, making it susceptible to nucleophilic attack. numberanalytics.com The planar nature of the acridine core is a key feature that allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many of its derivatives. researchgate.netstlawu.edu This interaction can disrupt cellular processes like DNA replication and transcription. researchgate.net

The versatility of the acridine scaffold allows for chemical modifications at various positions, particularly at the C9 position, leading to a vast library of derivatives with diverse properties. ceon.rsresearchgate.net These derivatives have found applications as dyes, fluorescent probes, and, most notably, in medicinal chemistry. researchgate.netrsc.orgmdpi.com

General Academic Research Trajectories for Acridine Derivatives

The unique structural and electronic properties of the acridine (B1665455) core have spurred extensive research into its derivatives, leading to a wide array of applications. A significant portion of this research has been directed towards the development of therapeutic agents. researchgate.netmdpi.com

Key research trajectories for acridine derivatives include:

Anticancer Agents: A primary focus of acridine research is in oncology. researchgate.net The ability of acridine derivatives to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA topology and replication, makes them potent anticancer agents. researchgate.netrsc.org Compounds like amsacrine (B1665488) (m-AMSA) have been used in clinical settings. rsc.org Research continues to explore novel derivatives with enhanced cytotoxicity and selectivity for various cancer cell lines. researchgate.net

Antimicrobial and Antiviral Agents: Historically, acridine derivatives like proflavine (B1679165) and acriflavine (B1215748) were used as topical antibacterial agents. ceon.rs Modern research investigates their potential against a range of pathogens, including drug-resistant bacteria. ceon.rs Some derivatives have also shown promise as antiviral and antimalarial agents. ceon.rsrsc.org

Fluorescent Probes and Dyes: The inherent fluorescence of the acridine ring system has led to its use in developing fluorescent materials for visualizing biological molecules and processes. researchgate.netmdpi.com Acridine orange, for example, is a well-known nucleic acid stain. wikipedia.org

Catalysis: In the field of organic synthesis, acridinium (B8443388) ions are utilized as efficient organic photocatalysts due to their long excited-state lifetimes and tunable redox potentials. researchgate.net

Synthesis of these derivatives often involves established methods like the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids, or the Ullmann condensation. researchgate.netstlawu.edu These synthetic routes allow for the introduction of various substituents to modulate the biological and chemical properties of the resulting acridine derivatives. researchgate.net

Photophysical Properties and Excited State Processes in 9 2 Methoxyphenyl Acridine

Quantum Yields of Fluorescence and Non-Radiative Decay Efficiencies

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. atto-tec.com Any excited-state deactivation process that does not result in photon emission is classified as non-radiative decay. The total decay of an excited state is the sum of radiative and non-radiative processes. Consequently, the sum of the quantum yields for fluorescence (Φf) and all non-radiative pathways (Φnr) must equal one.

The efficiency of fluorescence is in direct competition with non-radiative decay pathways such as internal conversion and intersystem crossing, which dissipate the excitation energy as heat. wikipedia.orgnih.gov The structure of a fluorophore and its environment heavily influence the rates of these competing processes and, therefore, its fluorescence quantum yield. atto-tec.com For acridine (B1665455) derivatives, the quantum yield can be sensitive to factors like solvent polarity and the presence of substituents. nih.gov The introduction of a methoxyphenyl group at the 9-position can influence the electronic distribution and potential for rotational freedom, thereby affecting the balance between radiative and non-radiative decay.

Table 1: Key Concepts in Fluorescence and Non-Radiative Decay

ParameterDescriptionRelationship
Fluorescence Quantum Yield (Φf) The ratio of emitted photons to absorbed photons. It measures the efficiency of the fluorescence process.Φf = (Number of photons emitted) / (Number of photons absorbed)
Non-Radiative Decay Efficiency (Φnr) The fraction of excited molecules that return to the ground state without emitting a photon.Φnr = k_nr / (k_f + k_nr)
Radiative Decay Rate (k_f) The rate constant for the emission of a photon from the excited singlet state.
Non-Radiative Decay Rate (k_nr) The sum of the rate constants for all non-radiative deactivation pathways (e.g., internal conversion, intersystem crossing).
Total Decay The return of the excited molecule to the ground state through all possible pathways.Φf + Φnr = 1

Pathways of Excited State Deactivation: Internal Conversion and Intersystem Crossing

Upon absorption of a photon, an excited molecule must dissipate its excess energy to return to the ground state. This can occur through radiative decay (fluorescence) or non-radiative pathways, primarily internal conversion (IC) and intersystem crossing (ISC). ohio-state.edunih.gov

Internal Conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground singlet state, S₀). wikipedia.org The energy is dissipated as heat through vibrational modes of the molecule. wikipedia.org For many aromatic molecules, IC can become particularly efficient if there are low-energy conical intersections between potential energy surfaces, providing a rapid pathway back to the ground state. ohio-state.edunih.gov

Intersystem Crossing (ISC) is a non-radiative transition between electronic states of different spin multiplicity (e.g., from S₁ to an excited triplet state, T₁). researchgate.net This process is formally spin-forbidden but can occur with significant efficiency in molecules containing heavy atoms or specific orbital configurations that enhance spin-orbit coupling. Following ISC to the triplet state, the molecule can return to the ground state via phosphorescence (a radiative process) or non-radiatively. In many organic molecules in fluid solution at room temperature, the triplet state is quenched non-radiatively. rsc.org

For 9-phenylacridine (B188086), a compound structurally similar to 9-(2-methoxyphenyl)acridine, studies have shown that twisting of the C-C single bond at the C9 position after photoexcitation can lead to a conformation that promotes efficient intersystem crossing. researchgate.net It is plausible that this compound undergoes similar conformational changes, making both IC and ISC competitive deactivation pathways. researchgate.net

Table 2: Comparison of Internal Conversion and Intersystem Crossing

FeatureInternal Conversion (IC)Intersystem Crossing (ISC)
Spin Multiplicity No change (e.g., Singlet → Singlet)Change (e.g., Singlet → Triplet)
Process Type Non-radiativeNon-radiative
Energy Dissipation Heat (vibrational relaxation)Leads to a triplet state
Subsequent Events Direct return to the ground stateCan be followed by phosphorescence or non-radiative decay from the triplet state
Influencing Factors Molecular rigidity, energy gap between states, conical intersectionsSpin-orbit coupling, presence of heavy atoms, specific molecular geometries

Twisted Intramolecular Charge Transfer (TICT) State Formation and Dynamics

Molecules containing electron-donor and electron-acceptor groups linked by a single bond can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) upon photoexcitation. nih.govrsc.org In the case of this compound, the methoxy-substituted phenyl ring can act as an electron donor and the acridine moiety as an electron acceptor.

Upon excitation to the Franck-Condon or locally excited (LE) state, the molecule can undergo a conformational change involving rotation around the single bond connecting the donor and acceptor units. nih.gov This twisting leads to a decoupling of the π-systems of the two moieties and facilitates a significant charge separation, forming a highly polar, charge-separated TICT state. nih.govrsc.org This process is particularly favored in polar solvents, which stabilize the resulting polar state. nih.gov

The formation of a TICT state has distinct spectroscopic signatures. Often, it leads to dual fluorescence: a higher-energy band corresponding to emission from the LE state and a new, red-shifted, broad, and structureless emission band from the TICT state. researchgate.net The relaxation from the TICT state can also be non-radiative, providing an efficient deactivation channel that quenches the normal fluorescence. The twisting motion associated with TICT state formation is a key deactivation pathway for related molecules like 9-phenylacridine. researchgate.net

Table 3: Characteristics of Locally Excited (LE) vs. TICT States

PropertyLocally Excited (LE) StateTwisted Intramolecular Charge Transfer (TICT) State
Geometry Largely planar, similar to the ground stateTwisted conformation with donor and acceptor moieties perpendicular
Electronic Character Localized excitation on a part of the moleculeSignificant charge separation between donor and acceptor
Dipole Moment ModerateVery large
Solvent Effect Emission is less sensitive to solvent polarityState is stabilized by polar solvents, leading to a large red shift in emission
Fluorescence Typically structured, higher energy (shorter wavelength)Broad, featureless, lower energy (longer wavelength)

Exciplex and Excimer Formation Phenomena in Acridine Derivatives

In addition to intramolecular processes, excited molecules can interact with other molecules in their vicinity. When an excited molecule forms a complex with a ground-state molecule of the same species, it is called an excimer (excited dimer). ossila.com If the complex is formed with a molecule of a different species, it is known as an exciplex (excited complex). ossila.com

Both excimer and exciplex formation are diffusion-controlled processes, meaning their occurrence is highly dependent on the concentration of the solute molecules. ossila.com At low concentrations, an excited molecule is likely to fluoresce before encountering a ground-state partner. At higher concentrations, the probability of forming these excited-state complexes increases. ossila.com

The emission from an excimer or exciplex is characteristically broad, structureless, and red-shifted compared to the monomer fluorescence. ossila.com This is because the complex is stable only in the excited state; upon emission, it dissociates to two repulsive ground-state molecules. ossila.com Complex fluorescence behavior in acridine derivatives, such as N-substituted 2-methoxy-9-acridones, has been attributed to processes including excimer formation, which can be coupled with other excited-state reactions. nih.govnih.gov Therefore, it is conceivable that at sufficient concentrations, this compound could form excimers, leading to concentration-dependent changes in its emission spectrum.

Photoinduced Electron Transfer (PET) and Proton Transfer (ESPT) Mechanisms

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule following the photoexcitation of one of them. wikipedia.org An excited molecule is both a better oxidizing agent and a better reducing agent than its ground-state counterpart, facilitating electron transfer reactions that might not occur otherwise. wikipedia.org PET can be an intermolecular process, where the excited fluorophore interacts with a separate donor or acceptor molecule in the solution, or an intramolecular process within a linked donor-acceptor system. rsc.orgmdpi.com For this compound, intermolecular PET could occur in the presence of suitable quenching agents, providing a non-radiative deactivation pathway that reduces fluorescence intensity.

Excited-State Proton Transfer (ESPT) involves the transfer of a proton from a donor to an acceptor during the lifetime of the excited state. ucf.edu This phenomenon occurs because the acidity and basicity of functional groups can change dramatically upon electronic excitation. nih.gov For ESPT to be an efficient intramolecular process, the molecule must contain both a proton-donating group (like -OH or -NH) and a proton-accepting group (like a carbonyl oxygen or a nitrogen atom) in close proximity. dntb.gov.ua While this compound itself does not possess the classic structure for efficient intramolecular proton transfer, it can participate in intermolecular ESPT with protic solvent molecules or other acidic/basic species present in the solution. nih.govnih.gov Such interactions can significantly alter the photophysical properties and lead to complex emission behavior that is dependent on the pH and hydrogen-bonding capacity of the medium. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 9 2 Methoxyphenyl Acridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and optimized geometry of molecules. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can predict molecular geometries with high accuracy. researchgate.netresearchgate.netinpressco.com

For 9-aryl-acridine derivatives, a key geometric parameter is the dihedral angle between the acridine (B1665455) and the appended aryl ring. This angle is crucial in determining the extent of π-conjugation between the two ring systems, which in turn influences the electronic and photophysical properties of the molecule. While specific data for 9-(2-Methoxyphenyl)acridine is not available, studies on related compounds provide valuable insights. For instance, in a crystal structure of a 9-phenylacridine (B188086) derivative, the angle between the acridine and phenyl moieties was found to be significant, indicating a non-planar conformation. nih.gov Theoretical calculations on similar systems have shown that the ground-state optimized structures of aryl-substituted acridine derivatives often possess twisted conformations. whiterose.ac.uk

Table 1: Representative DFT-Calculated Geometrical Parameters for a Generic 9-Aryl-Acridine System. (Note: This table is illustrative and based on typical values for related compounds, not specific to this compound.)

ParameterValue
C9-C(Aryl) Bond Length~1.50 Å
Acridine-Aryl Dihedral Angle50-70°

These calculations confirm that steric hindrance between the ortho-hydrogens of the aryl ring and the acridine core often leads to a significant twist in the molecule.

Theoretical Prediction of Spectroscopic Parameters and Excited State Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis) and investigate excited state properties. dntb.gov.uanih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of a molecule, providing insights into its electronic transitions. chemrxiv.orgpreprints.org

For 9-aryl-acridine systems, the lowest energy absorption bands typically correspond to π-π* transitions. The energy of these transitions is highly sensitive to the dihedral angle between the acridine and aryl rings. A more planar conformation would lead to a more extended π-system and a red-shift (lower energy) in the absorption maximum. Theoretical studies on related aromatic systems have demonstrated the reliability of TD-DFT in predicting absorption maxima. preprints.org

Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for a Generic 9-Aryl-Acridine. (Note: This data is hypothetical and serves to illustrate the output of a typical TD-DFT calculation.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 -> S13.104000.25
S0 -> S23.543500.15

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic excited states.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. jocpr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the lowest electronic transition. nih.gov

In 9-aryl-acridine derivatives, the HOMO is typically localized on the electron-rich acridine moiety, while the LUMO can be distributed across both the acridine and the aryl substituent, depending on its electronic nature. whiterose.ac.uk The HOMO-LUMO gap can be tuned by introducing electron-donating or electron-withdrawing groups on the aryl ring. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and a lower energy electronic absorption.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 3: Representative HOMO-LUMO Energies and Gap for a Generic 9-Aryl-Acridine System. (Note: These values are illustrative and typical for this class of compounds.)

OrbitalEnergy (eV)
HOMO-5.5
LUMO-2.0
HOMO-LUMO Gap 3.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. frontiersin.org MD simulations can provide insights into the conformational flexibility of 9-aryl-acridines and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov

For flexible molecules like 9-aryl-acridines, MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or to pack in a crystal lattice. Furthermore, MD simulations can be used to study intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding the condensed-phase behavior of these compounds. mdpi.com

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For 9-substituted acridines, quantum chemical studies can be used to investigate various reactions, such as nucleophilic substitution at the 9-position or reactions involving the acridine nitrogen. acs.orgresearchgate.net For example, calculations can determine the preferred site of protonation or the mechanism of a particular synthetic step. These studies provide a molecular-level understanding of reactivity that is essential for the rational design of new synthetic routes and novel acridine derivatives with desired properties. nih.govresearchgate.net

Structure Property and Structure Reactivity Relationships in 9 2 Methoxyphenyl Acridine

Influence of Substituents, including Methoxyphenyl Moiety, on Photophysical Characteristics

The photophysical properties of acridine (B1665455) and its derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of a 2-methoxyphenyl group at the 9-position of the acridine nucleus is expected to significantly modulate its absorption and emission characteristics through a combination of electronic and steric effects.

The methoxy (B1213986) group (-OCH3) is a strong electron-donating group due to the resonance effect of the oxygen lone pair. This donation of electron density to the aromatic system generally leads to a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds. This is because the increased electron density raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. For instance, in a study of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, the derivative with an electron-donating methoxy substituent exhibited a bathochromic shift in its absorption spectrum. This suggests that the 2-methoxyphenyl group in 9-(2-methoxyphenyl)acridine would likely cause its absorption and fluorescence maxima to occur at longer wavelengths compared to unsubstituted 9-phenylacridine (B188086).

The position of the substituent is also crucial. An ortho-methoxy group, as in the 2-methoxyphenyl substituent, can potentially engage in intramolecular interactions that are not possible with a meta- or para-substituent. While direct intramolecular hydrogen bonding is not possible with the methoxy group, its proximity to the acridine nitrogen could influence the local electronic environment.

The following table illustrates the general effect of substituents on the photophysical properties of aromatic systems, which can be extrapolated to understand the influence of the methoxyphenyl group on the acridine core.

Table 1: General Influence of Substituent Type on Photophysical Properties of Aromatic Compounds

Substituent Type Effect on Absorption/Emission Effect on Fluorescence Quantum Yield Example from Related Compounds
Electron-Donating (e.g., -OCH3, -NH2) Bathochromic (red) shift Generally increases, but can be complex Methoxy-substituted tetrahydroacridines show a red shift in absorption.
Electron-Withdrawing (e.g., -NO2, -CN) Hypsochromic (blue) shift or Bathochromic shift depending on conjugation Often decreases (quenching) Nitro-substituted porphyrins show altered redox potentials affecting excited state properties.
Halogens (e.g., -Cl, -Br) Small bathochromic shift Can decrease due to heavy atom effect (promotes intersystem crossing) 9-Chloroacridine (B74977) is a common precursor for fluorescent derivatives.

Steric Effects and Molecular Conformation on Electronic and Reactive Properties

The substitution at the 9-position of the acridine ring introduces significant steric interactions that force the substituent out of the plane of the acridine core. In the case of this compound, the phenyl ring is expected to be twisted at a considerable angle relative to the acridine plane to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogens (at positions 1 and 8) of the acridine system. The presence of the methoxy group at the ortho-position of the phenyl ring further exacerbates this steric clash.

This non-planar conformation has profound effects on the electronic properties of the molecule. The reduced coplanarity between the phenyl and acridine rings leads to decreased π-conjugation between the two systems. This interruption of conjugation would likely result in a hypsochromic (blue) shift in the absorption spectrum compared to a hypothetical planar analogue. The degree of this shift is directly related to the dihedral angle between the two aromatic systems.

The steric hindrance also influences the reactive properties of the molecule. For instance, reactions that require a nucleophilic attack at the 9-position of the acridine ring might be sterically hindered by the bulky 2-methoxyphenyl group. Similarly, reactions involving the acridine nitrogen may be affected by the proximity of the substituent.

The crystal structure of the related compound, 2-methoxy-9-phenoxyacridine, reveals that the phenoxy group is nearly perpendicular to the acridine ring system, with a dihedral angle of 85.0(1)°. iucr.orgresearchgate.net While the linkage is different (C-C vs. C-O), this provides a strong indication that a significant twist is to be expected in this compound.

Table 2: Expected Steric and Conformational Effects in this compound

Structural Feature Consequence Impact on Electronic Properties Impact on Reactive Properties
9-Aryl Substitution Steric hindrance between aryl and acridine rings Reduced π-conjugation, leading to potential blue shift in absorption Hindrance to reactions at the 9-position and at the acridine nitrogen
Ortho-Methoxy Group Increased steric bulk compared to unsubstituted phenyl Further twisting of the phenyl ring, reinforcing the reduction in conjugation Enhanced steric hindrance for reactions at the 9-position
Non-planar Conformation Disruption of the extended π-system Altered HOMO-LUMO energy gap and transition probabilities Modified accessibility of reactive sites

Correlation between Molecular Structure and Reaction Pathways

The reactivity of this compound is dictated by the inherent electronic properties of the acridine nucleus, modified by the presence of the 2-methoxyphenyl substituent. The acridine ring system is electron-deficient, particularly at the 9-position, making it susceptible to nucleophilic attack. pharmaguideline.com Conversely, the fused benzene (B151609) rings can undergo electrophilic substitution. pharmaguideline.com

The 2-methoxyphenyl group, being electron-donating, will influence these reaction pathways. Its electron-donating nature could potentially activate the acridine ring towards electrophilic substitution, although the steric bulk at the 9-position might direct incoming electrophiles to other positions on the acridine core.

The most common reaction pathway for 9-substituted acridines involves the substitution of a leaving group at the 9-position. For example, 9-chloroacridine is a common starting material for the synthesis of various 9-substituted acridines via nucleophilic substitution. pharmaguideline.comresearchgate.net The synthesis of this compound itself likely proceeds through a pathway where a 2-methoxyphenyl nucleophile (e.g., from an organometallic reagent) attacks a 9-acridinyl electrophile, or a related condensation reaction. researchgate.net

The presence of the methoxy group on the phenyl ring also introduces a potential site for reaction. For instance, under harsh acidic conditions, the ether linkage could be cleaved. The acridine nitrogen, being basic, can be protonated, which in turn can influence the reactivity of the entire ring system by further increasing its electron deficiency. pharmaguideline.comnih.govresearchgate.net

The photochemical reactivity is also a key aspect. Acridines are known to be photoactive, and the 9-phenylacridine system can undergo photoinduced reactions. acs.orgnih.govtandfonline.com The nature of the substituent on the phenyl ring can influence the excited-state properties and thus the photochemical reaction pathways.

Table 3: Predicted Reactivity of this compound

Reaction Type Position(s) of Reactivity Influence of 2-Methoxyphenyl Group
Nucleophilic Substitution 9-position Steric hindrance may reduce reaction rates.
Electrophilic Substitution Fused benzene rings of the acridine core Electron-donating nature may activate the rings, but steric effects could influence regioselectivity.
N-Protonation Acridine nitrogen The basicity of the nitrogen can be subtly influenced by the electronic and steric effects of the substituent.
Photochemical Reactions Acridine and phenyl rings The substituent can alter the excited-state lifetime and decay pathways, influencing the outcome of photochemical reactions.

Impact of Aromaticity and Planarity on Spectroscopic Behavior

The spectroscopic properties of this compound are fundamentally linked to its aromaticity and molecular geometry. The acridine core is a planar, aromatic system with 14 π-electrons, conforming to Hückel's rule (4n+2, where n=3). This aromaticity is responsible for its characteristic UV-Vis absorption spectrum, which typically shows well-defined π-π* transitions.

As discussed in section 6.2, the steric interaction between the 2-methoxyphenyl group and the acridine ring system forces a non-planar conformation. This deviation from planarity disrupts the conjugation between the two aromatic systems. In UV-Vis spectroscopy, this disruption of an extended conjugated system generally leads to a hypsochromic (blue) shift of the long-wavelength absorption band and a decrease in its molar absorptivity. The extent of this effect is dependent on the dihedral angle between the acridine and phenyl planes.

The planarity of the chromophore is also critical for its fluorescence properties. Generally, rigid and planar molecules tend to have higher fluorescence quantum yields because non-radiative decay pathways, such as vibrational relaxation through torsional modes, are minimized. The non-planar structure of this compound, with a rotatable bond between the acridine and phenyl rings, may provide efficient non-radiative decay channels, potentially leading to a lower fluorescence quantum yield compared to more rigid acridine derivatives.

The aromatic nature of both the acridine and the methoxyphenyl moieties gives rise to characteristic signals in NMR spectroscopy. The protons on the acridine ring will appear in the aromatic region of the 1H NMR spectrum, with their chemical shifts influenced by the electronic effects of the substituent and the ring current of the adjacent phenyl group. The non-planarity will result in through-space shielding or deshielding effects (anisotropic effects) that can further complicate the spectrum.

Table 4: Correlation of Structural Features with Spectroscopic Behavior

Structural Feature Spectroscopic Technique Expected Observation Rationale
Aromatic Acridine Core UV-Vis Spectroscopy Strong π-π* absorption bands. The extended conjugated system leads to characteristic electronic transitions.
Non-Planar Conformation UV-Vis Spectroscopy Potential hypsochromic (blue) shift of the main absorption band compared to a planar analogue. Reduced conjugation between the acridine and phenyl rings raises the energy of the electronic transition.
Rotatable C-C Bond Fluorescence Spectroscopy Potentially lower fluorescence quantum yield. Torsional motion around the single bond can provide a non-radiative decay pathway for the excited state.
Aromatic Protons 1H NMR Spectroscopy Complex signals in the aromatic region. Anisotropic effects from the twisted phenyl ring will influence the chemical shifts of the acridine protons.

Advanced Research Applications in Chemical Systems

Applications in Photocatalysis

The acridine (B1665455) core, particularly when substituted at the 9-position with an aryl group like 2-methoxyphenyl, becomes a potent photocatalyst. These molecules can absorb visible light and convert it into chemical energy to drive various organic transformations, offering a greener alternative to traditional synthetic methods.

9-Arylacridine derivatives have emerged as a powerful class of visible-light photocatalysts for direct decarboxylative radical generation. nih.gov This approach allows for the use of abundant and stable carboxylic acids as radical precursors without the need for pre-activation into more reactive forms. nih.gov The photocatalytic cycle is initiated by the formation of an excited state of the acridine catalyst upon light absorption. This excited state can then engage in a proton-coupled electron transfer (PCET) process with a carboxylic acid, leading to the formation of an alkyl radical via decarboxylation.

The efficiency of these 9-arylacridine photocatalysts can be tuned by modifying the substituent on the 9-aryl ring. For instance, acridines bearing an o-chlorophenyl or a mesityl group at the 9-position have been identified as highly efficient photocatalysts for various transformations. nih.gov These transformations include dual catalytic processes where the acridine photocatalyst is paired with another catalyst, such as a copper complex, to achieve reactions like decarboxylative amination. nih.gov

Acridine derivatives have been identified as a new class of metal-free, self-sensitized molecular catalysts for the solar-driven reduction of carbon dioxide (CO2) to formic acid. researchgate.netnih.gov This is a significant advancement in the quest for sustainable fuel sources, as it utilizes abundant CO2 and sunlight. In these systems, the acridine derivative absorbs light and initiates a single electron transfer to CO2, generating the CO2 radical anion (CO2•-). researchgate.netnih.gov

Subsequent steps involve a hydrogen atom transfer (HAT) process, often facilitated by a proton and electron relay molecule, to convert the CO2•- into formic acid. researchgate.netnih.gov The efficiency of these acridine-based catalysts is influenced by factors such as their CO2 binding affinity, the lifetime of their charge-separated states, and their electronic coupling with CO2. researchgate.netnih.gov For example, an atomically engineered sulfur-containing acridine heterocycle demonstrated a high formate yield rate and selectivity in a photocatalytic system. researchgate.netnih.gov

The combination of photoredox catalysis with transition metal catalysis, known as metallaphotocatalysis, has enabled challenging cross-coupling reactions to be performed under mild conditions. nih.gov Acridine-based photocatalysts have been successfully integrated into these dual catalytic systems for reactions like C-N cross-coupling. nih.govnih.gov This reaction is fundamental in the synthesis of pharmaceuticals and other functional organic materials. nih.govresearchgate.net

In a typical metallaphotocatalytic C-N cross-coupling reaction, the excited acridine photocatalyst interacts with a nickel catalyst, facilitating the oxidative addition of an aryl halide and the subsequent reductive elimination to form the C-N bond. unisyscat.denih.gov The use of acridine-based photocatalysts offers advantages such as broad absorption in the visible light region, which allows the use of lower energy light sources like green light, potentially reducing side reactions and catalyst degradation. nih.govbohrium.com

To enhance the stability, recyclability, and efficiency of acridine photocatalysts, they have been incorporated as building blocks into Covalent Organic Frameworks (COFs). bohrium.comdigitellinc.comresearchgate.net COFs are porous, crystalline polymers with a high surface area and tunable electronic properties. researchgate.net By integrating acridine moieties into the COF backbone, it is possible to create robust and heterogeneous photocatalysts. unisyscat.de

These acridine-functionalized COFs have been successfully employed as photocatalysts in metallaphotocatalytic C-N cross-coupling reactions, demonstrating good to excellent yields for various substrates. unisyscat.debohrium.combohrium.com The porous nature of COFs allows for efficient diffusion of substrates and products, while the crystalline framework can facilitate charge separation and transport, leading to enhanced photocatalytic activity. unisyscat.de Furthermore, these COF-based photocatalysts have shown good recyclability and can even catalyze organic transformations using green light as the energy source. nih.govbohrium.com The conjugated backbone of these COFs also makes them promising materials for other photocatalytic applications, such as water and CO2 conversion. digitellinc.com

Table 1: Performance of Acridine-Functionalized COF in Metallaphotocatalytic C-N Cross-Coupling

EntryAryl HalideAminePhotocatalystLight SourceYield (%)Reference
14-BromotolueneMorpholineTp-Acr COFBlue LED95 nih.gov
24-BromoanisoleMorpholineTp-Acr COFBlue LED92 nih.gov
34-BromobenzonitrileMorpholineTp-Acr COFBlue LED85 nih.gov
44-BromotolueneMorpholineTp-Acr COFGreen LED (525 nm)87 nih.gov

Development of Fluorescent Chemosensors and Probes for Analyte Detection

The inherent fluorescence of the acridine scaffold makes it an excellent platform for the development of chemosensors and probes for the detection of a wide variety of analytes. By judiciously modifying the acridine core with specific recognition moieties, it is possible to design sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

The design of acridine-based fluorescent sensors is centered on the principle of coupling a recognition event to a change in the photophysical properties of the acridine fluorophore. taylorfrancis.comresearchgate.net This can be achieved through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

A common strategy involves attaching a receptor unit to the acridine core that can selectively bind to the target analyte. taylorfrancis.com This binding event alters the electronic properties of the system, leading to a "turn-on" or "turn-off" fluorescence response. For example, a sensor for copper ions (Cu2+) was developed where the binding of the ion to picolinamide units attached to the acridine core resulted in significant fluorescence quenching.

The versatility of the acridine structure allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. taylorfrancis.com These applications include the detection of metal ions, anions, and even changes in the cellular microenvironment, such as polarity. taylorfrancis.com Furthermore, acridine-based probes have been developed for bio-imaging, enabling the visualization of analytes within living cells.

Table 2: Examples of Acridine-Based Fluorescent Probes and Their Analytes

Probe NameAnalyteSensing MechanismApplicationReference
N,N′-(acridine-3,6-diyl)dipicolinamide (ACC)Copper (II) ions (Cu2+)Fluorescence quenchingDetection in aqueous solution and living cells
Acridine-based probesCellular polaritySolvatochromic shiftImaging lipid droplets and lysosomesNot specified in provided text
Acridine-based probesVarious cations (e.g., Al3+, Hg2+, Fe3+)Varies (e.g., PET, ICT)Cation detection taylorfrancis.com
Acridine-based probesVarious anions (e.g., ClO−, F−)VariesAnion detection taylorfrancis.com

Selective Detection of Metal Ions and Anions

The planar, aromatic structure of acridine and its derivatives serves as an excellent platform for the development of fluorescent chemosensors. These sensors are designed to exhibit changes in their fluorescence properties upon binding with specific metal ions or anions, allowing for selective detection. Acridine-based fluorescent probes have been successfully developed for sensing a wide range of cations, including copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) taylorfrancis.comresearchgate.net.

The detection mechanism often relies on processes such as photoinduced electron transfer (PET) or fluorescence quenching. For instance, a novel acridine derivative, bis(N,N-dimethylaminemethylene)acridine, demonstrates remarkable selectivity and sensitivity for Zn²⁺ and Cd²⁺ ions. The chelation of these metal ions by the sensor molecule quenches the PET effect, leading to a significant enhancement in the emission intensity of the fluorophore. In another example, an easily synthesized acridine-based chemosensor, N,N′-(acridine-3,6-diyl)dipicolinamide (ACC), was shown to be an efficient and selective sensor for Cu²⁺, where its fluorescence emission was significantly quenched in the presence of copper cations. The detection limit for this sensor was found to be as low as 1.2 × 10⁻⁷ M.

The versatility of the acridine scaffold allows for its incorporation into chemosensors that can operate in various environments, including aqueous solutions and within living cells, highlighting its potential for biological and environmental monitoring. researchgate.netmdpi.comcore.ac.uk

Research Findings on Acridine-Based Ion Sensors

Acridine DerivativeTarget Ion(s)Detection MechanismDetection LimitSource
N,N′-(acridine-3,6-diyl)dipicolinamide (ACC)Cu²⁺Fluorescence quenching0.12 µM
Acridine-based chemosensor L1Fe³⁺Selective fluorescence response4.13 µM researchgate.net
Acridine-based chemosensor L2Ni²⁺Selective fluorescence response1.52 µM researchgate.net
bis(N,N-dimethylaminemethylene)acridineZn²⁺, Cd²⁺PET quenching / Emission enhancementNot Specified

Probing Small Molecules in Chemical Environments

Beyond simple ions, acridine derivatives are instrumental in probing more complex small molecules and reporting on the physicochemical properties of their local microenvironment. Their fluorescence is often sensitive to factors like solvent polarity and viscosity, making them valuable tools in cell biology and materials science.

For example, fluorescent probes derived from 9-acridine carboxaldehyde have been developed to be sensitive to polarity and viscosity. One such probe, an acridine-dicyanoisophorone derivative, exhibited a significant red-shift in its emission wavelength (from 553 nm to 594 nm) and a 38-fold enhancement in fluorescence intensity with increasing solvent polarity. This sensitivity allows for the dynamic monitoring of changes in intracellular polarity within living cells. Other research has focused on developing acridine-based probes for the rapid and specific detection of small molecules like hydrazine (N₂H₄), which is important for environmental and biological imaging. researchgate.netsciprofiles.com These applications underscore the adaptability of the acridine core in creating sensors for a diverse array of molecular targets and environments.

Research in Advanced Materials and Optoelectronic Systems

The rigid, planar structure and advantageous electronic properties of the acridine core make it a valuable component in the design of advanced organic materials for optoelectronic applications.

Acridines as Components in Organic Thin Films for Photophysical Studies

Acridine derivatives are frequently incorporated into organic thin films, which are the fundamental structures of many optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The performance of these devices is critically dependent on the morphology of the thin film and the orientation of the molecules within it. chemrxiv.org The study of photophysical properties in thin films reveals how intermolecular interactions, such as aggregation and excimer formation, influence the excited state relaxation pathways and ultimate device efficiency.

In vacuum-deposited thin films, the orientation of the transition dipole moment (TDM) of the emitter molecule is crucial; a preferential horizontal orientation enhances light out-coupling and leads to higher external quantum efficiencies (EQE) in OLEDs. chemrxiv.org Acridine derivatives are designed and studied in thin-film form to understand and optimize these effects. For example, dispersing acridine orange dye as nanoparticles in polymer thin films shows that the absorption and fluorescence spectra are highly dependent on the dye concentration, indicating strong intermolecular interactions that alter the material's photophysical properties. osti.gov

Exploration in Light-Emitting Materials and Dyes

The acridine scaffold is a core component in many high-performance light-emitting materials and dyes, particularly for OLEDs. researchgate.net Acridine derivatives are used as emitters, host materials, and hole-transporting materials. nih.gov Their high thermal stability and tunable electronic properties are key advantages. nih.gov

A significant area of research is in Thermally Activated Delayed Fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, enabling OLEDs to potentially achieve 100% internal quantum efficiency. Bulky acridine moieties like 9,9-diphenyl-9,10-dihydroacridine (DPAc) and 10H-spiro[acridine-9,9′-fluorene] (SpiroAc) are used as electron-donating units in TADF molecules. researchgate.net These bulky groups help to create rigid structures with high photoluminescent quantum yields (PLQYs), reaching over 84% in some cases. researchgate.net OLEDs using these acridine-based TADF emitters have demonstrated excellent performance, with high external quantum efficiencies (EQE) of over 17% for blue emission and over 20% for orange-to-red emitters. researchgate.netresearchgate.net

Performance of Acridine-Based Emitters in OLEDs

Acridine Derivative TypeRole in OLEDEmission ColorMax. External Quantum Efficiency (EQE)Source
3DPAc-TB (DPAc donor)TADF EmitterBlue (472 nm)12.8% researchgate.net
3SpiroAc-TB (SpiroAc donor)TADF EmitterBlue-Green (490 nm)17.3% researchgate.net
tBuPh-DMAC-TRZTADF EmitterNot Specified~28% chemrxiv.org
TPA-2ACRHole-Transporting MaterialYellow (as HTL)21.59% nih.gov
3NPMAF (SpiroAc-dipyridylpyrimidine)TADF EmitterDeep-Blue to Sky-Blue24.9%

Investigations into Corrosion Inhibition Mechanisms

Compounds based on the acridine structure have been investigated as highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.net The presence of the nitrogen heteroatom, along with the extensive π-electron system of the aromatic rings, allows these molecules to adsorb strongly onto the metal surface, forming a protective barrier against the corrosive medium. electrochemsci.orgnih.gov

Studies on 9-substituted acridines show they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, with a predominant effect on the cathodic reaction. researchgate.net The inhibition mechanism involves the formation of an adsorbed film on the steel surface. The adsorption process is well-described by the Langmuir adsorption isotherm and is understood to involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through charge sharing or transfer between the inhibitor molecules and the metal surface. researchgate.net The effectiveness of the inhibition is influenced by the nature of the substituent at the 9-position of the acridine ring. researchgate.net

Corrosion Inhibition Efficiency of 9-Substituted Acridines

InhibitorConcentrationMediumMax. Inhibition Efficiency (ηw %)Source
9-Aminoacridine (B1665356) (AA)300 ppm15% HCl94.2% researchgate.net
9-Methylacridine (MA)300 ppm15% HCl89.4% researchgate.net
9-Carboxyacridine (CA)300 ppm15% HCl41.9% researchgate.net
Acridin-9(10H)-oneNot Specified1.0 M HClNot Specified electrochemsci.org

Interactions with Specific Molecular and Ionic Species

Studies on the Interaction with Metal Ions

Research on the direct interaction and complexation of 9-(2-Methoxyphenyl)acridine with specific metal ions is not extensively documented in the current scientific literature. While the broader acridine (B1665455) scaffold can be incorporated into larger ligand structures capable of chelating metal ions, such as nickel(II), specific studies detailing the binding affinities or coordination chemistry of this compound itself with metal ions are not available. researchgate.netnih.gov The potential for the nitrogen atom within the acridine ring to act as a coordination site exists, but this has not been a primary focus of investigation for this particular derivative.

Mechanisms of Interaction with Nucleic Acids (e.g., DNA Intercalation, Quadruplex Binding)

The interaction of acridine derivatives with nucleic acids is a well-established area of study. The planar nature of the acridine tricycle allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. nih.gov This mode of binding is driven by hydrophobic and van der Waals forces.

DNA Intercalation: The primary mechanism by which this compound is thought to interact with duplex DNA is through intercalation. The flat acridine ring stacks between adjacent base pairs, causing a local unwinding of the DNA helix and an increase in the separation between the base pairs. This physical insertion disrupts the normal structure of DNA, which can interfere with cellular processes such as DNA replication and transcription.

G-Quadruplex Binding: In addition to duplex DNA, acridine derivatives have been shown to bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). nih.gov These structures are formed in guanine-rich sequences, which are found in important regions of the genome, such as telomeres and gene promoter regions. The binding of ligands to G4s can stabilize these structures and modulate the activity of associated proteins, like telomerase. nih.gov The interaction of 9-aminoacridines with G-quadruplexes has been shown to occur via intercalation, leading to the structural stabilization of the G4 complex. nih.gov

Interaction TypeNucleic Acid StructurePrimary Driving ForcesConsequence of Binding
Intercalation Duplex DNAHydrophobic forces, π-π stackingDNA unwinding, disruption of replication/transcription
Quadruplex Binding G-Quadruplex (G4) DNAπ-π stacking, electrostatic interactionsStabilization of G4 structure, potential enzyme inhibition (e.g., telomerase)

Enzyme Inhibition Mechanisms (e.g., Topoisomerase I and II)

A significant aspect of the biological activity of 9-substituted acridines is their ability to inhibit topoisomerase enzymes. nih.gov These enzymes are crucial for managing the topological state of DNA during cellular processes like replication, transcription, and recombination. There are two main types, Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks to resolve DNA tangles and supercoils.

Acridine derivatives primarily function as "topoisomerase poisons." Rather than inhibiting the enzyme's catalytic activity directly by blocking the active site, they stabilize a transient intermediate in the enzyme's reaction cycle. Specifically, they bind to the covalent complex formed between topoisomerase and DNA (the cleavage complex). nih.gov This stabilization prevents the enzyme from re-ligating the cleaved DNA strand(s), leading to an accumulation of DNA strand breaks. These breaks are toxic to the cell and can trigger programmed cell death (apoptosis).

Topoisomerase I Inhibition: Acridine derivatives can trap the Topo I-DNA cleavage complex, resulting in single-strand breaks.

Topoisomerase II Inhibition: Many 9-substituted acridines are potent inhibitors of Topoisomerase II. nih.gov They stabilize the Topo II-DNA cleavage complex, leading to the formation of permanent double-strand breaks, which are particularly lethal to proliferating cells.

The table below summarizes the inhibitory mechanisms against topoisomerase enzymes.

Target EnzymeMechanism of ActionMolecular EffectCellular Outcome
Topoisomerase I PoisonStabilization of Topo I-DNA covalent complexAccumulation of DNA single-strand breaks
Topoisomerase II PoisonStabilization of Topo II-DNA covalent complexAccumulation of DNA double-strand breaks

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of acridine (B1665455) scaffolds has traditionally relied on methods like the Ullmann and Bernthsen syntheses, which often involve harsh conditions. nih.gov Future research is geared towards developing more efficient, modular, and environmentally benign synthetic routes.

Recent advancements have seen the rise of one-pot multicomponent reactions and microwave-assisted synthesis, which offer advantages such as reduced reaction times and increased yields. rsc.orgnih.gov For instance, a one-pot approach combining photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation has been developed for synthesizing diverse acridine derivatives. chemistryviews.org Another sustainable method utilizes a Co/C catalyst derived from rice husks in a microwave-assisted reaction in water. rsc.org Adapting these modern strategies for the synthesis of 9-(2-Methoxyphenyl)acridine could provide more sustainable and efficient access to this key compound and its analogues. The development of modular approaches, where different fragments can be easily introduced, would also facilitate the creation of a library of related compounds for structure-activity relationship studies. chemistryviews.org

Table 1: Comparison of Synthetic Methodologies for Acridine Derivatives

Method Description Advantages Potential for this compound
Traditional (e.g., Ullmann, Bernthsen) Condensation reactions often requiring strong acids and high temperatures. nih.gov Well-established and reliable for certain substrates. Provides a baseline for comparison with newer methods.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, often in greener solvents like water. rsc.org Rapid, high-yield, and environmentally friendly. rsc.org Offers a "green" and efficient alternative for synthesis.
Modular Photo/Copper Catalysis A one-pot method involving photo-excitation and a copper-induced cascade reaction. chemistryviews.org Simplifies synthesis, allows for diverse structures, and avoids harsh conditions. chemistryviews.org Enables facile synthesis of unsymmetrically substituted derivatives.

| Three-Component Reactions | A Ce(IV)-catalyzed reaction followed by microwave-assisted cyclization to form the acridone (B373769) core. nih.gov | High efficiency, generating multiple bonds in a few steps. | Could be adapted for the synthesis of acridine precursors. |

Advanced Characterization Techniques for Ultrafast Processes

A comprehensive understanding of the photophysical properties of this compound is crucial for its application in areas like organic electronics and as a photosensitizer. nih.govmdpi.com While standard spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy provide basic information, future research should employ advanced techniques to probe ultrafast excited-state dynamics.

Techniques such as broadband UV/VIS-NIR transient absorption spectroscopy, with timescales ranging from femtoseconds to microseconds, can elucidate the complex photoinduced processes that occur after light absorption. researchgate.net These methods have been used to study the excited-state dynamics of helicene-like molecules based on dibenzo[c,h]acridine, revealing S1 state lifetimes on the picosecond timescale. researchgate.net Applying these techniques to this compound would provide critical data on processes like intersystem crossing, internal conversion, and excited-state relaxation, which are fundamental to its performance in photophysical applications.

Expansion of Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic properties and predicting the behavior of molecules. tandfonline.comnih.gov DFT calculations have been successfully used to study the structure, vibrational spectra, and electronic properties of acridine and its derivatives, showing good agreement with experimental data. tandfonline.comnih.gov

Future research should expand the use of computational studies for the predictive design of novel derivatives based on the this compound scaffold. By performing DFT calculations, it is possible to model key parameters such as frontier molecular orbital (FMO) energies (HOMO/LUMO), molecular electrostatic potentials (MEP), and global chemical reactivity descriptors. tandfonline.com This information can guide the synthesis of new molecules with tailored electronic and photophysical properties for specific applications, such as tuning the emission wavelength for Organic Light Emitting Diodes (OLEDs) or optimizing the binding affinity for biological targets. beilstein-journals.org Molecular docking studies can further predict the interactions of these designed compounds with biological macromolecules, aiding in the development of new therapeutic agents. researchgate.netjppres.com

Diversification of Research Applications in Chemical and Material Science

The unique photophysical and electrochemical properties of the acridine core make it a promising candidate for applications in materials science. nih.gov Acridine derivatives have been investigated for use in organic electronic devices, including as host materials and hole-transporting materials in OLEDs. beilstein-journals.orgmdpi.com The electron-donating ability and strong fluorescence of the acridine system are key to these applications. mdpi.combeilstein-journals.org

Future opportunities for this compound lie in its systematic exploration within this domain. Research should focus on fabricating and characterizing OLED devices incorporating this specific compound to evaluate its performance in terms of efficiency, color purity, and operational lifetime. Furthermore, the inherent fluorescence of the acridine scaffold suggests potential applications as fluorescent probes or chemosensors. The introduction of the 2-methoxyphenyl group may modulate the electronic properties in a way that allows for selective sensing of specific ions or molecules.

Table 2: Potential Applications of this compound in Materials Science

Application Area Rationale Key Properties to Investigate
Organic Light Emitting Diodes (OLEDs) Acridine derivatives possess strong fluorescence and good charge-transport properties. beilstein-journals.orgmdpi.com Electroluminescence spectrum, quantum efficiency, device stability.
Fluorescent Probes/Chemosensors The acridine core is highly fluorescent, and its emission can be sensitive to the local environment. mdpi.com Selectivity and sensitivity to specific analytes, fluorescence quantum yield changes.

| Photosensitizers | Acridines can absorb light and transfer energy, a key process in photodynamic therapy and photocatalysis. mdpi.com | Singlet oxygen generation efficiency, excited-state lifetimes. |

Fundamental Understanding of Structure-Function Relationships in Acridine Systems

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is paramount for its rational design and application. The nature and position of substituents on the acridine ring are known to significantly influence its photophysical and biological properties. rsc.org For instance, extending the π-conjugated system can lead to red-shifted absorption and emission wavelengths. rsc.org

Future research should systematically investigate how the 2-methoxyphenyl substituent at the 9-position specifically impacts the molecule's properties. This involves synthesizing a series of analogues where the methoxy (B1213986) group's position is varied (e.g., 3-methoxyphenyl, 4-methoxyphenyl) or replaced with other electron-donating or electron-withdrawing groups. Comparing the photophysical data (absorption/emission maxima, quantum yields) and biological activities across this series will provide a clear picture of the structure-function relationship. nih.govrsc.org This fundamental knowledge is critical for optimizing the performance of this compound and its derivatives in any targeted application, from anticancer agents to materials for organic electronics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.